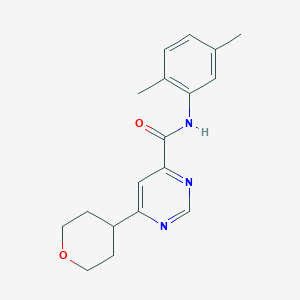

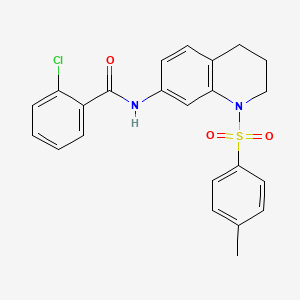

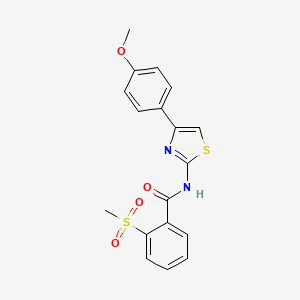

ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate, is a heterocyclic compound that appears to be related to a family of compounds with potential biological activities. These compounds typically contain a pyridazine ring, which is known for its presence in various pharmacologically active molecules. The related compounds have been studied for their anti-corrosive, anti-inflammatory, analgesic, antioxidant, and anti-rheumatic properties, as well as their potential use in the synthesis of other heterocyclic compounds .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions that may include the formation of intermediates such as hydrazonoacetates or the use of microwave-assisted synthesis for efficiency. For example, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and used to synthesize pyran, pyridine, and pyridazine derivatives . Similarly, a series of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates were synthesized and screened for biological activities . These methods may be relevant to the synthesis of the compound , although the exact synthesis route for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using various spectroscopic methods, including 1H-NMR, 13C-NMR, and MS, with some structures further confirmed by X-ray crystallography . These techniques are crucial for verifying the identity and purity of synthesized compounds and would be applicable in the analysis of the molecular structure of the compound .

Chemical Reactions Analysis

The related compounds have shown reactivity towards various reagents, leading to the formation of diverse heterocyclic derivatives. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates reacted with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . This indicates that the compound may also participate in chemical reactions that could produce a range of heterocyclic structures, potentially with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For example, the corrosion inhibition efficiency of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel was found to increase with concentration, affecting the charge transfer resistance and double layer capacitance . The biological activity assays of other related compounds have also provided insights into their physical and chemical behavior in biological systems . These studies suggest that the compound may exhibit similar properties, which could be explored further in dedicated research.

科学的研究の応用

Synthesis and Antimicrobial Activities

Ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate is used in the synthesis of various thiazole derivatives. These derivatives have been tested for their antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Pharmacological Activities

Compounds synthesized using ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate have been screened for various pharmacological activities. This includes anti-inflammatory, analgesic, and antioxidant activities. In-vivo tests showed that compounds with halogen substitution exhibited significant anti-inflammatory and analgesic activities, comparable to indomethacin and aspirin. Molecular docking studies were also performed to predict binding modes on cyclooxygenase-1 (COX-1) and COX-2 (Attimarad, Khedr, & Aldhubiab, 2017).

Anticancer Potential

Some derivatives synthesized from ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate have shown potential as anti-breast cancer agents. Their antitumor activities were evaluated against MCF-7 tumor cells, revealing promising activities for certain compounds when compared to reference drugs like vinblastine sulfate and cisplatin (Mahmoud, Abdelhady, Elaasser, Hassain, & Gomha, 2021).

Antimicrobial and Antitumor Activities

Newly synthesized pyridines derived from ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate have been evaluated for their antimicrobial and antitumor activities. This includes the synthesis of Schiff’s bases, pyrazole derivatives, urea derivatives, and carbamates, with some showing effective antibacterial and antitumor properties (Elewa, Abdelhamid, Hamed, & Mansour, 2021).

特性

IUPAC Name |

ethyl 2-[2-[[2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanoyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S2/c1-3-27-17(25)9-13-11-29-19(20-13)21-18(26)12(2)10-23-16(24)7-6-14(22-23)15-5-4-8-28-15/h4-8,11-12H,3,9-10H2,1-2H3,(H,20,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPFJJBUXRBYBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)CN2C(=O)C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(2-(2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamido)thiazol-4-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

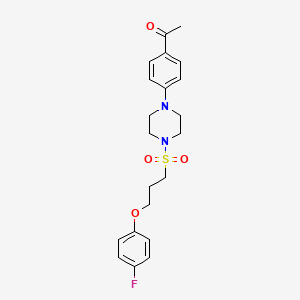

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3009225.png)

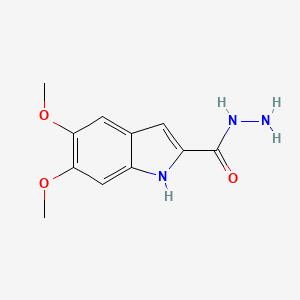

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)

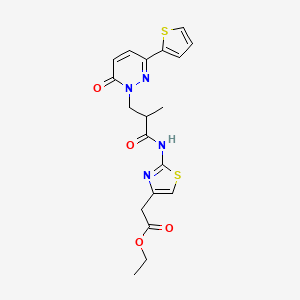

![ethyl 3-cyano-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3009235.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)